Carbonochloridic acid, 2-(phenylsulfonyl)ethyl ester
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Overview
Description
Carbonochloridic acid, 2-(phenylsulfonyl)ethyl ester: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This specific ester is characterized by the presence of a phenylsulfonyl group attached to the ethyl ester moiety, making it a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonochloridic acid, 2-(phenylsulfonyl)ethyl ester typically involves the reaction of phenylsulfonyl chloride with ethyl alcohol in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient.
Solvent: Common solvents include dichloromethane or chloroform.
Catalyst: A base such as pyridine or triethylamine is often used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: This ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of the corresponding carboxylic acid and alcohol.
Reduction: Reduction reactions can convert the ester into an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbonochloridic acid, 2-(phenylsulfonyl)ethyl ester involves its interaction with nucleophiles, leading to the formation of various products through nucleophilic acyl substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Carbonochloridic acid, ethyl ester: Similar in structure but lacks the phenylsulfonyl group.
Carbonochloridic acid, 2-chloroethyl ester: Contains a chloroethyl group instead of the phenylsulfonyl group.
Uniqueness: The presence of the phenylsulfonyl group in carbonochloridic acid, 2-(phenylsulfonyl)ethyl ester imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity, distinguishing it from other esters.
Properties
CAS No. |
74063-48-2 |
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Molecular Formula |
C9H9ClO4S |
Molecular Weight |
248.68 g/mol |
IUPAC Name |
2-(benzenesulfonyl)ethyl carbonochloridate |
InChI |
InChI=1S/C9H9ClO4S/c10-9(11)14-6-7-15(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
GKAVOHSJEWKJFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCOC(=O)Cl |
Origin of Product |
United States |
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